molecular formula C11H16F3NO3 B2523301 (tetrahydro-2H-pyran-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034590-92-4

(tetrahydro-2H-pyran-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No. B2523301
CAS RN: 2034590-92-4
M. Wt: 267.248
InChI Key: YCPMEXMPUDWJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(tetrahydro-2H-pyran-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone” is a chemical compound. It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .

Scientific Research Applications

Metal-Catalyzed Cycloisomerization

Research has explored the metal-catalyzed cycloisomerization of alkynols, resulting in the synthesis of nonfused, spiranic, and fused oxabicyclic β-lactams. This process demonstrates the versatility of precious metals like Ag, Pt, and Au in catalyzing cyclization reactions, offering moderate to high yields of structurally complex lactams, which are valuable in organic synthesis and potentially in drug discovery (Alcaide, Almendros, Campo, & Carrascosa, 2010).

Diversity-Oriented Synthesis

A diversity-oriented synthesis approach has been employed to create a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. This strategy allows for rapid access to a wide array of structurally diverse compounds, highlighting the potential for discovering new biological activities (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).

Antibacterial and Antioxidant Activities

Studies have identified synthesized derivatives containing pyrazole moieties that exhibit moderate antibacterial and antioxidant activities. This highlights the relevance of such compounds in developing new antimicrobial agents with potential health benefits (Golea Lynda, 2021).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activity. Some of these compounds have shown higher anticancer activity than doxorubicin, a reference drug, underlining the potential of these molecules in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis of Oxa-and Aza-Condensed Tetrahydropyridines

A simple one-pot synthesis method has been reported for the efficient production of tetrahydrooxazolo[3,2-a]pyridines and hexahydroimidazo[1,2-a]pyridines from cyclic enones. This method highlights the potential for creating complex nitrogen-containing heterocycles, which are important in pharmaceutical chemistry (Zanatta, Fernandes, München, Coelho, Amaral, Fantinel, Bonacorso, & Martins, 2010).

Mechanism of Action

This compound acts as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .

properties

IUPAC Name

oxan-4-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO3/c12-11(13,14)7-18-9-5-15(6-9)10(16)8-1-3-17-4-2-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPMEXMPUDWJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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